molecular formula C13H24N4O B5633478 N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine

N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine

Cat. No. B5633478
M. Wt: 252.36 g/mol
InChI Key: BJBCFNZJNYTPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine, also known as MPX, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPX is a small molecule that belongs to the class of oxadiazole derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine is still being studied, but it is believed to act through multiple pathways. N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has been shown to modulate the activity of various enzymes and receptors, including the cannabinoid receptor 1 and the monoamine oxidase enzyme.
Biochemical and Physiological Effects
N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has been shown to have analgesic effects in animal models of pain. N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular pathways. However, one limitation of N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an analgesic agent for the treatment of chronic pain. Additionally, further research is needed to elucidate the exact mechanism of action of N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine and to optimize its pharmacokinetic properties for therapeutic use.

Synthesis Methods

The synthesis of N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine involves the reaction of N-methyl-5-propyl-1,3,4-oxadiazol-2-amine with 3-bromopropylpyrrolidine in the presence of a base. The resulting product is then purified through column chromatography to yield N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine in high purity.

Scientific Research Applications

N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has been the subject of several scientific studies due to its potential as a therapeutic agent. One study showed that N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has neuroprotective effects by reducing oxidative stress in neuronal cells.

properties

IUPAC Name

N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-3-7-12-14-15-13(18-12)16(2)8-6-11-17-9-4-5-10-17/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCFNZJNYTPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)N(C)CCCN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine

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